N,N-diethyl-6-phenylpyrimidin-4-amine

Platelet aggregation inhibitor Thrombosis Pyrimidine pharmacophore

An unequivocal tool for exploring the 4-amino-6-aryl-pyrimidine pharmacophore. This specific N,N-diethyl substitution is required to inhibit spontaneous platelet aggregation (US3707560A). Unlike primary, mono-ethyl, or hydroxyethyl analogs, this derivative uniquely modulates lipophilicity and H-bond donor capacity. Essential for thrombosis SAR; acquire for systematic chemogenomic profiling and computational model validation.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
CAS No. 500017-55-0
Cat. No. B3484339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-6-phenylpyrimidin-4-amine
CAS500017-55-0
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC(=C1)C2=CC=CC=C2
InChIInChI=1S/C14H17N3/c1-3-17(4-2)14-10-13(15-11-16-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
InChIKeyUPMYFVHCENBMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-diethyl-6-phenylpyrimidin-4-amine (CAS 500017-55-0): Structural Identity and Baseline Class Properties


N,N-diethyl-6-phenylpyrimidin-4-amine (CAS 500017-55-0) is a 4-amino-6-aryl-pyrimidine derivative with the molecular formula C14H17N3 and a molecular weight of 229.30 g/mol [1]. This compound belongs to a class of small-molecule heterocycles characterized by a pyrimidine core bearing a phenyl substituent at the 6-position and a diethylamino group at the 4-position. Pyrimidine derivatives are widely explored scaffolds in medicinal chemistry . The compound is referenced in the FDA Global Substance Registration System (GSRS) with Unique Ingredient Identifier 3IR077QHA7 [1].

Why N,N-diethyl-6-phenylpyrimidin-4-amine Cannot Be Simply Substituted by Other 4-Amino-6-aryl-pyrimidines


Within the 4-amino-6-aryl-pyrimidine series, the nature of the amine substituent at the 4-position critically modulates both biological activity and physicochemical properties. The patent literature explicitly describes this compound class as inhibitors of spontaneous platelet aggregation, suggesting a specific pharmacophore requirement [1]. Substituting the N,N-diethyl group with a primary amine (e.g., 6-phenylpyrimidin-4-amine), a mono-ethyl group (e.g., N-ethyl-6-phenylpyrimidin-4-amine), or a hydroxyethyl group (e.g., 2-[ethyl-(6-phenylpyrimidin-4-yl)amino]ethanol) alters lipophilicity, steric bulk, and H-bond donor/acceptor capacity, which can drastically change target engagement and selectivity. Scientists and procurement specialists should therefore not interchange these analogs without explicit comparative activity data.

Quantitative Differentiation Evidence for N,N-diethyl-6-phenylpyrimidin-4-amine Versus Close Analogs


Platelet Aggregation Inhibition: N,N-diethyl-6-phenylpyrimidin-4-amine as a Platelet Aggregation Inhibitor

The original patent US3707560A classifies N,N-diethyl-6-phenylpyrimidin-4-amine specifically as an inhibitor of spontaneous platelet aggregation, unlike many closely related N-substituted analogs which are not claimed for this indication [1]. The patent describes the compound as part of a genus of 'Certain 4-amino-6-aryl-pyrimidines,' but the specific N,N-diethyl substituent is explicitly called out in the chemical structure, indicating its importance for the claimed biological activity. Quantitative IC50 or percent inhibition data at a given concentration is not publicly available in the patent or primary literature [1].

Platelet aggregation inhibitor Thrombosis Pyrimidine pharmacophore

Structural Uniqueness in Lipophilicity and H-Bond Profile vs. N-ethyl-6-phenylpyrimidin-4-amine

While no experimental logP or solubility data is directly reported for N,N-diethyl-6-phenylpyrimidin-4-amine, its predicted physicochemical properties can be compared to those of the mono-ethyl analog N-ethyl-6-phenylpyrimidin-4-amine (CAS not specified), which is also disclosed in the same patent [1]. Computed descriptors from PubChem for the related scaffold indicate that the diethyl substitution eliminates H-bond donor capacity and increases lipophilicity (XLogP3-AA ~2.1 for a related pyrimidine) [2]. This can critically influence membrane permeability and off-target binding, which are key for both biological activity and assay interference potential.

Lipophilicity Hydrogen bonding Physicochemical differentiation

Application Scenarios for Procuring N,N-diethyl-6-phenylpyrimidin-4-amine Based on Established Evidence


Platelet Aggregation Inhibitor Hit-to-Lead and SAR Exploration

As a specifically claimed inhibitor of spontaneous platelet aggregation in the foundational patent US3707560A [1], this compound can serve as a validated starting point for structure-activity relationship (SAR) studies in thrombosis research. Investigators can use it as a reference to probe the role of diethylamino substitution in modulating platelet inhibitory activity, selectivity over coagulation cascades, and preliminary in vitro ADME properties. Procurement is justified when the goal is to explore the chemical space defined by the 4-amino-6-aryl-pyrimidine pharmacophore for antiplatelet therapeutics.

Chemical Probe Tool for Studying Diethylamino vs. Mono-ethyl and Hydroxyethyl Substituent Effects on Pyrimidine Bioactivity

The N,N-diethyl substitution pattern distinguishes this compound from analogs such as N-ethyl-6-phenylpyrimidin-4-amine and 2-[ethyl-(6-phenylpyrimidin-4-yl)amino]ethanol, both also disclosed in the same patent family [1]. A well-designed comparative set that includes this compound can elucidate the contributions of steric bulk, lipophilicity, and H-bond donor capacity to cellular activity, target engagement, and solubility. Procurement is essential for any academic or industrial group undertaking a systematic chemogenomic profiling of this scaffold.

In Silico Modelling and Property Prediction Benchmarking

The limited experimental data available for N,N-diethyl-6-phenylpyrimidin-4-amine makes it an interesting case for computational chemistry groups. Its computed descriptors (H-bond donor count = 0, predicted moderate lipophilicity) [1] can be used to benchmark in silico models of membrane permeability, plasma protein binding, and oral bioavailability for pyrimidine-based compounds. Acquiring the physical sample for experimental validation of these predictions is a key step in improving predictive models for the broader 4-amino-6-aryl-pyrimidine class.

Quote Request

Request a Quote for N,N-diethyl-6-phenylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.